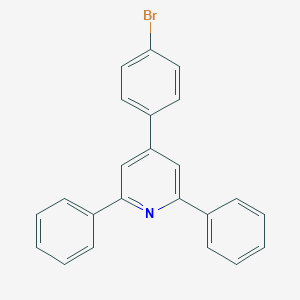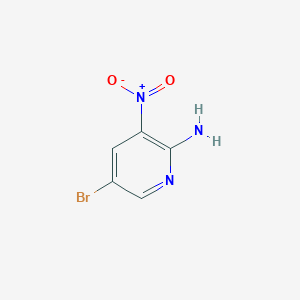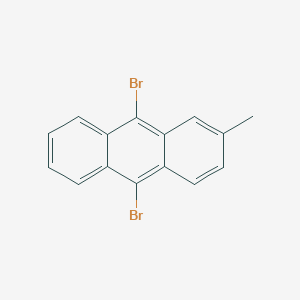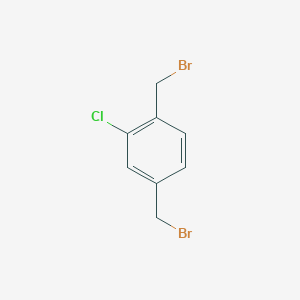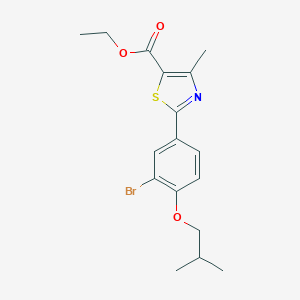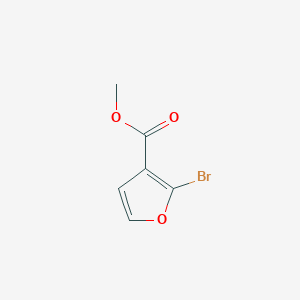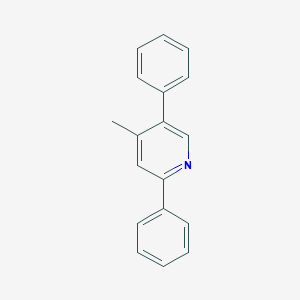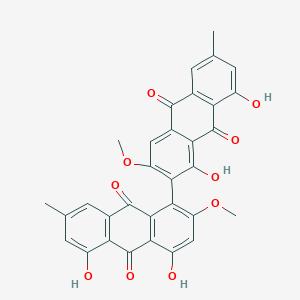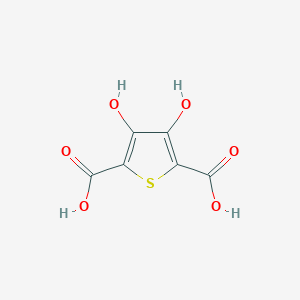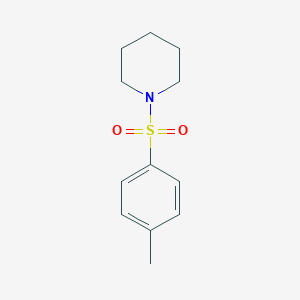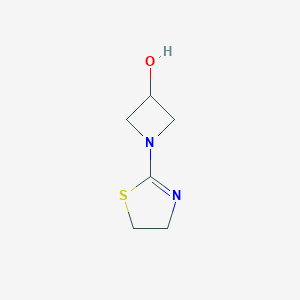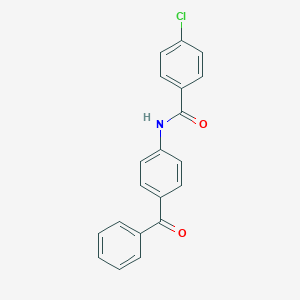
N-(4-benzoylphenyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzoylphenyl)-4-chlorobenzamide, commonly known as BPN or BPNH, is a chemical compound that has been widely studied for its potential use in scientific research. BPN is a member of the benzamide family of compounds, which have been found to have a variety of biological activities. In
Applications De Recherche Scientifique
BPN has been found to have a variety of scientific research applications. One of the most promising areas of research is its potential use as a tool for studying the role of the endocannabinoid system in the brain. BPN has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BPN can increase the levels of anandamide in the brain, allowing researchers to study its effects on various physiological processes.
Mécanisme D'action
The mechanism of action of BPN involves its inhibition of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that has been found to have a variety of physiological effects, including pain relief, appetite regulation, and mood regulation. By increasing the levels of anandamide, BPN may be able to modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
Effets Biochimiques Et Physiologiques
BPN has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, BPN has been shown to have anti-inflammatory and analgesic effects. It has also been found to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPN in lab experiments is its selectivity for FAAH inhibition. Unlike other compounds that have been found to inhibit FAAH, BPN does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the specific effects of FAAH inhibition. However, one limitation of using BPN is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experiments where higher levels of FAAH inhibition are required.
Orientations Futures
There are several future directions for research on BPN. One area of interest is its potential use as a treatment for anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a tool for studying the role of the endocannabinoid system in pain regulation. By inhibiting FAAH and increasing the levels of anandamide, BPN may be able to provide insights into the mechanisms underlying pain relief. Finally, further research is needed to optimize the synthesis and purification of BPN to improve its potency and purity for use in lab experiments.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 4-chlorobenzoic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BPN in high purity.
Propriétés
Numéro CAS |
7461-48-5 |
|---|---|
Nom du produit |
N-(4-benzoylphenyl)-4-chlorobenzamide |
Formule moléculaire |
C20H14ClNO2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
Clé InChI |
JJNUFGKSMVVNIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Autres numéros CAS |
7461-48-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



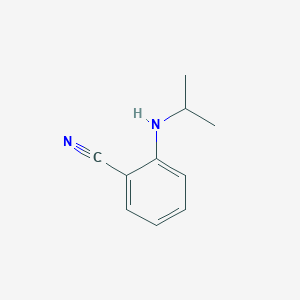
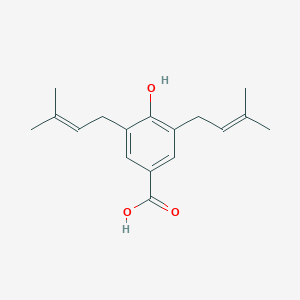
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
